2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Catalog No.
S925511
CAS No.
24101-09-5
M.F
C5H3ClF3N3
M. Wt
197.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

CAS Number

24101-09-5

Product Name

2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

IUPAC Name

2-chloro-5-(trifluoromethyl)pyrimidin-4-amine

Molecular Formula

C5H3ClF3N3

Molecular Weight

197.54 g/mol

InChI

InChI=1S/C5H3ClF3N3/c6-4-11-1-2(3(10)12-4)5(7,8)9/h1H,(H2,10,11,12)

InChI Key

PJQOTFJZZMWUMS-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)Cl)N)C(F)(F)F

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)C(F)(F)F

2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is an organic compound with the molecular formula C5H3ClF3N3C_5H_3ClF_3N_3 and a molecular weight of 197.55 g/mol. It features a pyrimidine ring substituted with a chlorine atom at the second position and a trifluoromethyl group at the fifth position. The compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique structural characteristics and reactivity profile .

Due to limited information on TM-CP, its mechanism of action is unknown. However, research explores pyrimidines for their potential biological activities [].

Chemical Properties and Availability

2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine (2-Cl-5-(CF3)-Pyr-NH2) is a heterocyclic compound containing a pyrimidine ring with chlorine and trifluoromethyl groups attached. Several chemical suppliers offer this compound, typically as a research chemical PubChem: .

Potential Research Applications

  • Fluorine-containing pyrimidines as pharmaceuticals: The trifluoromethyl group (CF3) is a common functional group used in medicinal chemistry due to its ability to improve a drug's properties Journal of Medicinal Chemistry. Research may explore if 2-Cl-5-(CF3)-Pyr-NH2 has any biological activity or can be modified into a drug candidate.
  • Chlorine-containing heterocycles in organic synthesis: Chlorine is a useful leaving group in organic chemistry, allowing for further chemical transformations. Researchers may explore using 2-Cl-5-(CF3)-Pyr-NH2 as a starting material for the synthesis of more complex molecules Organic Chemistry.
, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of more complex derivatives.
  • Amination Reactions: The amine group at the fourth position can react with electrophiles, allowing for the introduction of various substituents.
  • Coupling Reactions: This compound can undergo coupling reactions, such as Suzuki and Ullmann reactions, to form biaryl compounds .

The biological activity of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine has been explored in various contexts, particularly in relation to its potential as an agrochemical and pharmaceutical agent. It exhibits antifungal and herbicidal properties, making it valuable in crop protection. Additionally, its structural similarities to other biologically active compounds suggest potential applications in drug development targeting specific enzymes or receptors .

Several methods have been developed for synthesizing 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine:

  • Direct Chlorination: Starting from 5-(trifluoromethyl)pyrimidin-4-amine, chlorination can be achieved using reagents like thionyl chloride.
  • Nucleophilic Substitution: The introduction of the trifluoromethyl group can be performed via nucleophilic substitution on a suitable precursor.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave irradiation during synthesis .

The applications of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine include:

  • Agrochemicals: Used as an active ingredient in herbicides and fungicides due to its efficacy against various pests.
  • Pharmaceuticals: Investigated as a potential lead compound for developing new drugs targeting specific diseases, particularly in oncology and infectious diseases.
  • Research Reagent: Employed in synthetic organic chemistry as a building block for synthesizing more complex molecules .

Interaction studies involving 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine focus on its binding affinity to various biological targets. Preliminary studies indicate that it may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways. These interactions are crucial for understanding its mechanism of action in both agricultural and pharmaceutical contexts .

Several compounds share structural similarities with 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine515824-43-80.88Methyl substitution at the nitrogen atom
5-(Trifluoromethyl)pyrimidin-4-amine1805131-89-80.86Lacks chlorine substitution
2-Chloro-5-methylpyrimidin-4-amine14394-70-80.82Contains a methyl group instead of trifluoromethyl
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine1201657-24-0Similar structureDifferent position of chlorine substitution

The presence of both chlorine and trifluoromethyl groups distinguishes 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine from these similar compounds, enhancing its reactivity and biological activity profile .

XLogP3

1.7

Wikipedia

2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Dates

Modify: 2023-08-16

Explore Compound Types